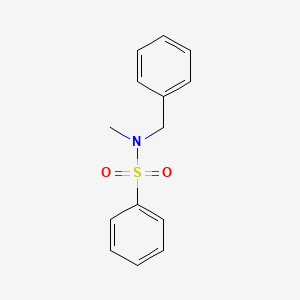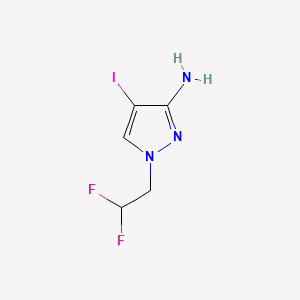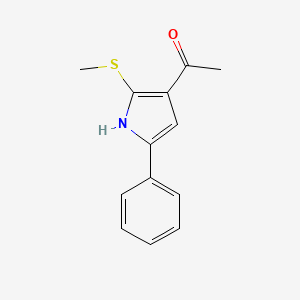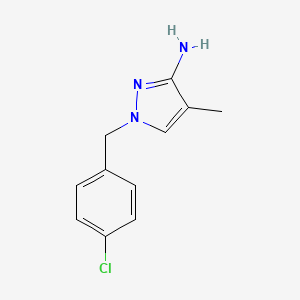![molecular formula C15H15BrN2O2 B10901607 2-bromo-6-ethoxy-4-[(E)-(2-phenylhydrazinylidene)methyl]phenol](/img/structure/B10901607.png)
2-bromo-6-ethoxy-4-[(E)-(2-phenylhydrazinylidene)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BROMO-5-ETHOXY-4-HYDROXYBENZALDEHYDE 1-PHENYLHYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-5-ETHOXY-4-HYDROXYBENZALDEHYDE 1-PHENYLHYDRAZONE typically involves the condensation reaction between 3-BROMO-5-ETHOXY-4-HYDROXYBENZALDEHYDE and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-5-ETHOXY-4-HYDROXYBENZALDEHYDE 1-PHENYLHYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding amine and aldehyde.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can regenerate the starting materials.
Scientific Research Applications
3-BROMO-5-ETHOXY-4-HYDROXYBENZALDEHYDE 1-PHENYLHYDRAZONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-BROMO-5-ETHOXY-4-HYDROXYBENZALDEHYDE 1-PHENYLHYDRAZONE involves its interaction with specific molecular targets. The hydrazone functional group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound may interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-BROMO-4-HYDROXYBENZALDEHYDE: Similar structure but lacks the ethoxy group.
5-BROMO-3-ETHOXY-4-HYDROXYBENZALDEHYDE: Similar structure but with different positioning of the bromine and ethoxy groups.
4-HYDROXY-3-METHOXYBENZALDEHYDE: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of 3-BROMO-5-ETHOXY-4-HYDROXYBENZALDEHYDE 1-PHENYLHYDRAZONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and ethoxy groups, along with the hydrazone linkage, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H15BrN2O2 |
|---|---|
Molecular Weight |
335.20 g/mol |
IUPAC Name |
2-bromo-6-ethoxy-4-[(E)-(phenylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C15H15BrN2O2/c1-2-20-14-9-11(8-13(16)15(14)19)10-17-18-12-6-4-3-5-7-12/h3-10,18-19H,2H2,1H3/b17-10+ |
InChI Key |
NSLPNFCORVOPLV-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC2=CC=CC=C2)Br)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10901529.png)
![N-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B10901535.png)

![1-[(4-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10901549.png)

![2-(3-bromophenoxy)-N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B10901577.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-[(4-nitrobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B10901578.png)

![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B10901589.png)
![3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10901597.png)
![2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B10901602.png)
![4-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B10901612.png)
![2-[(2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-2-oxoacetamide](/img/structure/B10901613.png)
